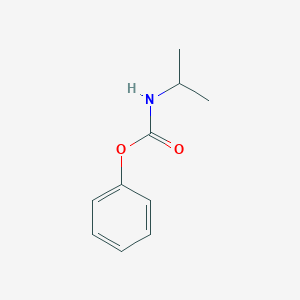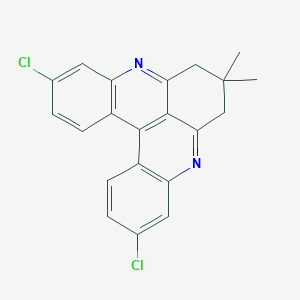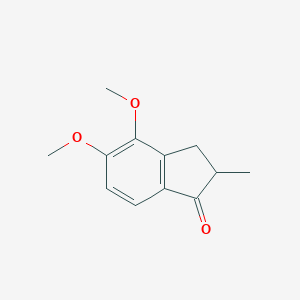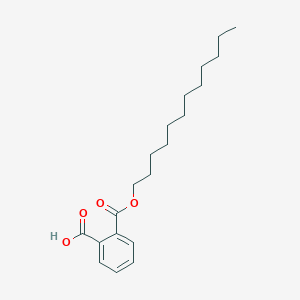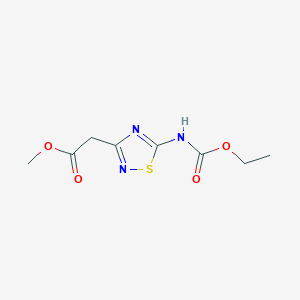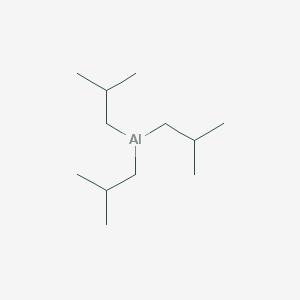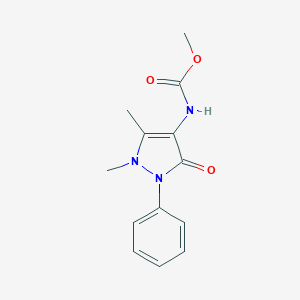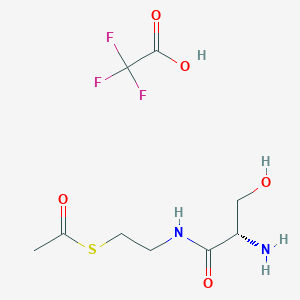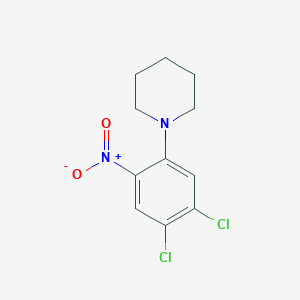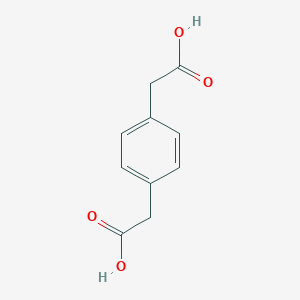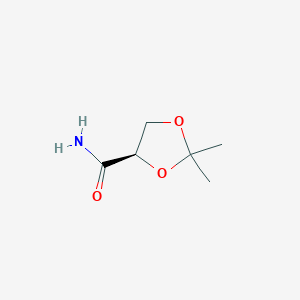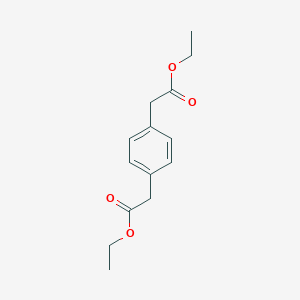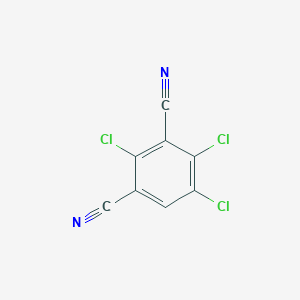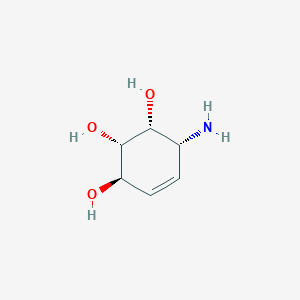
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has been the focus of various scientific research studies. This compound has been found to possess unique biochemical and physiological properties that make it an interesting candidate for further research. In
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been the focus of various scientific research studies due to its unique properties. One of the most notable applications of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is in the field of glycobiology, where it has been found to play a significant role in the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and are involved in various biological processes such as cell adhesion, migration, and signaling.
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to possess neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
Wirkmechanismus
The mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is not fully understood. However, it is believed to act as a substrate for the enzyme 3-phosphoglycerylase, which is involved in the biosynthesis of GAGs. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been found to have various biochemical and physiological effects. One of the most notable effects is its ability to increase the biosynthesis of GAGs, which are essential components of the extracellular matrix. (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been found to exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory enzymes such as COX-2 and iNOS. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against oxidative stress-induced neuronal damage, suggesting that it may have neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its unique properties make it an interesting candidate for further research. However, there are also some limitations to using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects. Additionally, (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. One area of interest is in the development of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol-based therapies for the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its effects on the biosynthesis of GAGs. Further studies are also needed to explore the potential neuroprotective properties of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol and its applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential limitations and challenges associated with using (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments.
Synthesemethoden
The synthesis method for (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol involves the reaction of L-serine with sodium nitrite and sodium nitrite in the presence of copper sulfate. This reaction results in the formation of a nitrosylated intermediate, which is then reduced with sodium dithionite to yield (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. The purity of (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol can be further improved through recrystallization.
Eigenschaften
CAS-Nummer |
142796-97-2 |
|---|---|
Produktname |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
Isomerische SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
Kanonische SMILES |
C1=CC(C(C(C1N)O)O)O |
Synonyme |
4-Cyclohexene-1,2,3-triol,6-amino-,[1R-(1alpha,2alpha,3beta,6alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
